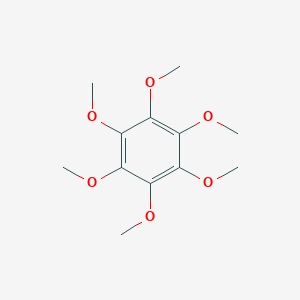

Benzene, hexamethoxy-

Description

Significance of Highly Substituted Aromatic Systems in Contemporary Chemistry

Polysubstituted arenes, or aromatic rings with multiple substituent groups, are fundamental structural cores in a vast array of chemical compounds. rsc.org Their importance is underscored by their presence in natural products, pharmaceuticals, and the functional materials that are integral to modern industry. rsc.org The core of their significance lies in the unique properties imparted by the aromatic system itself—a cyclic, planar ring of atoms with delocalized pi electrons that results in enhanced stability. libretexts.org

Electron-donating groups increase the electron density of the aromatic ring, making it more reactive towards electrophiles.

Electron-withdrawing groups decrease the ring's electron density, subsequently reducing its reactivity in electrophilic substitution reactions.

Hexamethoxybenzene, with its six methoxy (B1213986) (-OCH3) groups, is a quintessential example of a highly substituted, electron-rich aromatic system. The methoxy groups are powerful electron-donating substituents. This extensive substitution pattern leads to unique electronic and structural properties, making it a valuable subject of study and a versatile building block in synthesis. evitachem.com

Overview of Research Trajectories for Hexamethoxybenzene

The distinct characteristics of hexamethoxybenzene have paved the way for several key areas of research. These trajectories leverage its electron-rich nature and symmetrical structure for applications in electronics, materials science, and as a specialized tool in organic synthesis.

Primary research domains include:

Organic Electronics: The inherent electronic properties of hexamethoxybenzene make it a candidate for use in organic semiconductor materials. evitachem.com Research in this area explores its potential in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where electron-rich molecules can facilitate charge transport. rsc.org

Materials Science: Scientists are investigating hexamethoxybenzene for the development of novel materials. evitachem.com Its structure can be a precursor to materials with specific optical or electrical characteristics. Furthermore, its derivatives are studied for their potential in creating functional polymers and other advanced materials. alibaba.com

Pharmaceutical and Organic Synthesis: In the realm of synthesis, hexamethoxybenzene and its derivatives can act as precursors or key intermediates. evitachem.com Its highly functionalized core serves as a versatile scaffold for constructing more complex molecules. sigmaaldrich.commagtech.com.cn It is also used in laboratory settings to investigate the mechanisms of chemical reactions involving substituted aromatic compounds. evitachem.com

Physical and Chemical Properties

Hexamethoxybenzene is a white, crystalline solid at room temperature. Its structure is characterized by a central benzene (B151609) ring with six methoxy groups attached to each carbon atom.

Physical Properties of Hexamethoxybenzene

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈O₆ |

| Molecular Weight | 258.27 g/mol |

| Appearance | White crystalline solid |

| CAS Number | 22015-34-5 |

The data in this table is compiled from publicly available chemical information. evitachem.combldpharm.com

Due to the electron-donating nature of its six methoxy groups, hexamethoxybenzene is significantly more reactive toward electrophiles than unsubstituted benzene. evitachem.com It readily participates in electrophilic aromatic substitution reactions. The molecule can also undergo oxidation or dealkylation reactions, though these transformations often require specific and sometimes harsh conditions. evitachem.com

Synthesis and Reactions

Several synthetic routes to hexamethoxybenzene have been developed. One common laboratory method involves the exhaustive methylation of benzene derivatives, such as through the Friedel-Crafts reaction, although achieving complete substitution can require multiple steps. evitachem.com Another approach is the trimerization of an appropriately substituted acetylene (B1199291) precursor. evitachem.com Research has also explored gas-phase synthesis at high temperatures over solid catalysts, which can offer higher yields and selectivity compared to liquid-phase reactions. evitachem.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

22015-34-5 |

|---|---|

Molecular Formula |

C12H18O6 |

Molecular Weight |

258.27 g/mol |

IUPAC Name |

1,2,3,4,5,6-hexamethoxybenzene |

InChI |

InChI=1S/C12H18O6/c1-13-7-8(14-2)10(16-4)12(18-6)11(17-5)9(7)15-3/h1-6H3 |

InChI Key |

FHSCNKSQIUTAAN-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C(C(=C1OC)OC)OC)OC)OC |

Canonical SMILES |

COC1=C(C(=C(C(=C1OC)OC)OC)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Hexamethoxybenzene

Established Synthetic Pathways to Hexamethoxybenzene

The preparation of hexamethoxybenzene can be achieved through several established methods, primarily involving the introduction of methoxy (B1213986) groups onto a pre-existing ring or the construction of the substituted aromatic core itself.

The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 reaction between an alkoxide and an organohalide. masterorganicchemistry.comwikipedia.orgbyjus.com This method can be adapted for the synthesis of hexamethoxybenzene, typically starting from a polyhydroxylated benzene (B151609) derivative. The general principle involves the deprotonation of hydroxyl groups to form highly nucleophilic alkoxides, which then react with a methylating agent.

A common precursor for this approach is hexahydroxybenzene (B1219233) (benzenehexol). The complete methylation of all six hydroxyl groups is required to yield the target molecule. This transformation is typically carried out using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a strong base.

Table 1: Example of Hexamethoxybenzene Synthesis via Williamson Ether Synthesis

| Starting Material | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|

| Hexahydroxybenzene | Dimethyl sulfate, Sodium hydroxide | Water/Methanol (B129727) | Heating | Hexamethoxybenzene |

The efficiency of the Williamson synthesis for producing hexamethoxybenzene depends on achieving complete methylation without significant side reactions. Due to the presence of multiple reactive sites, reaction conditions must be carefully controlled to ensure all six hydroxyl groups are converted to methoxy ethers.

Beyond direct etherification, other functionalization and ring-forming strategies have been developed to construct the hexamethoxybenzene core.

One notable method involves the reaction of phenol (B47542) with methanol at high temperatures (approximately 410–530 °C) over an alumina (B75360) catalyst. evitachem.com This process represents a comprehensive functionalization pathway where the benzene ring is exhaustively methylated and methoxylated. The mechanism is complex and involves several intermediates. wikipedia.org

Another powerful strategy is the cyclotrimerization of an alkyne. Specifically, the trimerization of dimethylacetylene in the presence of a suitable catalyst can yield hexamethoxybenzene. evitachem.com This method builds the aromatic ring and installs the required substituents in a single, convergent step.

The Friedel-Crafts reaction, a classic method for alkylating aromatic rings, can also be employed. evitachem.com Starting with a less substituted methoxybenzene, sequential methylation steps using a methyl halide and a Lewis acid catalyst can lead to the fully substituted product. However, controlling the degree and position of methylation can be challenging.

Table 2: Alternative Synthetic Routes to Hexamethoxybenzene

| Method | Starting Material(s) | Catalyst/Reagents | Key Features |

|---|---|---|---|

| Catalytic Aromatic Functionalization | Phenol, Methanol | Alumina (Al₂O₃) | High temperatures; comprehensive methylation and methoxylation. evitachem.com |

| Alkyne Trimerization | Dimethylacetylene | Transition metal catalyst | Convergent ring formation strategy. evitachem.com |

Etherification Reactions for Methoxy Group Introduction (e.g., Williamson Ether Synthesis)

Advanced Synthetic Approaches for Hexamethoxybenzene Derivatives

The synthesis of derivatives of hexamethoxybenzene requires advanced strategies that can control the placement of new functional groups on the polysubstituted core.

The functionalization of hexamethoxybenzene itself is a unique case. Since all six positions on the benzene ring are chemically equivalent, the first substitution reaction does not require regiocontrol. However, the extreme electron-rich nature of the ring makes it highly susceptible to electrophilic attack. evitachem.com The six electron-donating methoxy groups strongly activate the ring towards electrophiles, much more so than unsubstituted benzene. evitachem.com

An example of this high reactivity is the reaction of hexamethoxybenzene with a superelectrophilic mixture of methyl chloride and aluminum trichloride, which results in the formation of the heptamethylbenzenium cation, a stable carbocation that was one of the first to be directly observed. wikipedia.org For the synthesis of functionalized derivatives, C-H activation techniques using transition metal catalysts represent a modern approach for introducing various groups onto aromatic rings with high selectivity, although applying this to the already substituted hexamethoxybenzene presents unique challenges and opportunities. mpg.denumberanalytics.commdpi.com

The construction of highly substituted benzene rings, including derivatives of hexamethoxybenzene, often benefits from strategic planning, such as convergent or divergent synthesis. acs.orgrsc.org

Convergent Synthesis: This approach involves preparing different substituted fragments of the target molecule separately and then combining them in the final steps. For complex molecules, this is often more efficient. A convergent synthesis of a hexasubstituted benzene derivative might involve the coupling of two different tri-substituted fragments. Palladium-catalyzed cross-coupling reactions are frequently used for this purpose. nih.gov

Divergent Synthesis: This strategy begins with a common starting material that is elaborated through different reaction pathways to produce a library of structurally related compounds. rsc.orgbohrium.com For instance, a polysubstituted benzene with orthogonal protecting groups or reactive handles could serve as a starting point. From this central intermediate, various substituents can be introduced sequentially, allowing for the creation of a diverse set of hexasubstituted benzene derivatives. One reported strategy involves starting with 2,3,5-triiodobenzoic acid, which can be converted into multiple benzyne (B1209423) precursors for the rapid construction of diverse 1,3,5-trisubstituted benzenes. rsc.org

These advanced strategies provide the tools necessary to move beyond the simple hexamethoxybenzene core and access a wide range of complex, poly-substituted aromatic structures for various applications in materials science and medicinal chemistry. bohrium.comacs.org

Strategies for Regioselective Functionalization

Mechanistic Studies of Hexamethoxybenzene Chemical Reactivity

The chemical behavior of hexamethoxybenzene is dominated by the powerful electron-donating effect of its six methoxy substituents. These groups enhance the nucleophilicity of the aromatic ring, making it highly reactive in electrophilic substitution reactions. evitachem.com

The mechanism of electrophilic aromatic substitution on hexamethoxybenzene involves the attack of an electrophile on the π-electron system of the ring. This leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. evitachem.com The positive charge in this intermediate is extensively delocalized across the ring and, importantly, onto the oxygen atoms of the methoxy groups, which provides significant stabilization. The reaction is completed by the loss of a proton from the site of attack, which restores the aromaticity of the ring.

Studies on the excited-state dynamics of hexamethoxybenzene have been conducted using charge-transfer (CT) complexes. For example, a CT complex formed between hexamethoxybenzene and NOBF₄ has been used as a "fluorescent radical cation probe." researchgate.net Upon one-electron oxidation, it generates the hexamethoxybenzene radical cation (HMB•+), allowing for the investigation of the excited-state dynamics of contact radical ion pairs through techniques like laser-induced fluorescence and femtosecond transient absorption spectroscopy. researchgate.net Such studies provide deep insight into the electronic structure and reactivity of the molecule upon photoexcitation or oxidation. researchgate.net

Oxidative Transformations

The electron-donating nature of the six methoxy substituents makes hexamethoxybenzene particularly susceptible to oxidation. These transformations often proceed via the formation of a radical cation and can lead to a variety of products depending on the oxidant and reaction conditions.

One of the notable oxidative reactions of hexamethoxybenzene is its transformation in the presence of certain oxidizing agents. For instance, treatment with potent oxidants can lead to the formation of quinone-like structures through demethylation and subsequent oxidation. The specific products formed are highly dependent on the reagents used.

Electrochemical methods have also been employed to study the oxidation of hexamethoxybenzene. Constant potential electrolysis can generate the hexamethoxybenzene radical cation, which can then undergo further reactions. For example, electrochemical oxidation in the presence of a suitable buffer can lead to the formation of quinone derivatives, which can be subsequently reduced to the corresponding catechols. mdpi.com

The table below summarizes some of the oxidative transformations involving hexamethoxybenzene and related methoxy-substituted benzenes.

| Reactant | Reagent/Condition | Major Product(s) | Reference |

| Hexamethoxybenzene | Potent Oxidizing Agents | Quinone-like structures | mdpi.com |

| Acetoxy Lignan | Electrochemical Oxidation (0.725 V) | o-Quinone | mdpi.com |

| Podophyllotoxin | Methyltrioxorhenium (MTO) | Quinone structures | mdpi.com |

This table is illustrative and based on general oxidative patterns of highly methoxylated aromatic compounds.

Nucleophilic and Electrophilic Aromatic Substitution Patterns on Hexamethoxybenzene

The reactivity of hexamethoxybenzene is dominated by electrophilic aromatic substitution due to the powerful activating and ortho-, para-directing effects of the six methoxy groups.

Electrophilic Aromatic Substitution (EAS)

The benzene ring acts as a nucleophile in EAS, and the rate of reaction is significantly increased by electron-donating substituents like methoxy groups. masterorganicchemistry.comlibretexts.org Hexamethoxybenzene, with its six such groups, is extremely activated towards electrophiles. The reaction proceeds through a two-step mechanism:

Attack by the aromatic ring: The π electrons of the benzene ring attack an electrophile (E+), forming a positively charged intermediate known as a benzenonium ion or sigma complex. This is typically the slow, rate-determining step as it disrupts the aromaticity of the ring. msu.edu

Deprotonation: A base removes a proton from the carbon atom bonded to the electrophile, restoring the aromatic system. masterorganicchemistry.com

Given the symmetry of hexamethoxybenzene, all six positions are chemically equivalent prior to the first substitution. However, once a substituent is introduced, the directing effects of the methoxy groups and the new substituent will influence the position of subsequent substitutions. The methoxy groups are strong ortho-, para-directors.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. msu.edu

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. msu.edu

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl (-R) or acyl (-COR) group, respectively, using an alkyl or acyl halide and a Lewis acid catalyst like AlCl3. msu.edu

The extreme activation of the hexamethoxybenzene ring can sometimes lead to multiple substitutions or side reactions if the reaction conditions are not carefully controlled.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is generally unfavorable for electron-rich aromatic rings like hexamethoxybenzene. masterorganicchemistry.comwikipedia.org This type of reaction requires an electron-poor aromatic ring, typically achieved by the presence of strong electron-withdrawing groups (e.g., -NO2) ortho or para to a good leaving group (e.g., a halide). masterorganicchemistry.comwikipedia.org The mechanism involves the attack of a nucleophile on the aromatic ring to form a negatively charged Meisenheimer intermediate, a process that is disfavored in electron-rich systems. masterorganicchemistry.com Therefore, hexamethoxybenzene does not readily undergo nucleophilic aromatic substitution under standard conditions.

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of chemical reactions determine the rate at which products are formed and the position of the equilibrium between reactants and products. libretexts.org

Kinetics

The rate of electrophilic aromatic substitution on hexamethoxybenzene is exceptionally high due to the strong electron-donating ability of the six methoxy groups. These groups stabilize the positively charged benzenonium ion intermediate formed during the rate-determining step, thereby lowering the activation energy (Ea) of the reaction. libretexts.orgmsu.edu

The rate of a reaction can be described by a rate equation, which for a simple bimolecular EAS reaction would be: Rate = k[Hexamethoxybenzene][Electrophile] libretexts.org The rate constant, k, for hexamethoxybenzene would be significantly larger than that for benzene or less substituted methoxybenzenes.

Thermodynamics

Thermodynamic control versus kinetic control is an important concept in reactions with multiple possible products. wikipedia.org

Kinetic control favors the product that is formed fastest (lowest activation energy). This is often achieved at lower temperatures and shorter reaction times. wikipedia.org

Thermodynamic control favors the most stable product (lowest Gibbs free energy). This is achieved when the reaction is reversible, allowing for equilibrium to be established, typically at higher temperatures and longer reaction times. wikipedia.org

In the context of electrophilic substitution on a substituted hexamethoxybenzene, different isomeric products might be possible. The distribution of these isomers could be influenced by whether the reaction is under kinetic or thermodynamic control. The electronic effects of the methoxy groups are crucial in determining both the kinetic and thermodynamic favorability of the intermediates and products. mdpi.com

The stability of intermediates and products in these reactions can be computationally modeled to predict reaction outcomes, providing insights into the relationship between thermodynamics and kinetics. mdpi.comsamipubco.com

Theoretical and Computational Investigations of Hexamethoxybenzene

Electronic Structure Theory and Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic properties of hexamethoxybenzene. These methods model the behavior of electrons within the molecule, offering a quantitative understanding of its structure, stability, and reactivity.

Density Functional Theory (DFT) has become a primary computational tool for investigating polyalkoxy-substituted aromatic compounds like hexamethoxybenzene due to its favorable balance of accuracy and computational cost. DFT methods are used to determine optimized molecular geometries, predict electronic properties, and analyze the stability of different molecular arrangements.

For hexamethoxybenzene, DFT calculations have been employed to investigate its conformational isomers. For instance, studies have utilized the B3LYP functional with the 6-31G(d) basis set to compare the energies of different conformers. arxiv.org These calculations are crucial for understanding which three-dimensional structures are most stable. Furthermore, Time-Dependent DFT (TD-DFT) has been applied to study the electronic transitions and excited states of charge-transfer complexes involving the hexamethoxybenzene radical cation (HMB•+), providing insights into its photophysical behavior. theswissbay.chresearchgate.net Quantum chemical descriptors derived from DFT, such as net atomic charges and highest occupied molecular orbital (HOMO)/lowest unoccupied molecular orbital (LUMO) energies, are also used to correlate molecular structure with chemical behavior. scribd.comepdf.pub

Table 1: Selected DFT Applications in Hexamethoxybenzene Research

| Research Area | DFT Method | Basis Set | Key Findings |

|---|---|---|---|

| Conformational Analysis | B3LYP | 6-31G(d) | Determined the relative energies of C₂ and D₃ symmetric conformers. arxiv.org |

| Excited State Analysis | TD-DFT | Not Specified | Investigated excited states of the HMB•+ charge-transfer complex. theswissbay.chresearchgate.net |

High-level ab initio methods, particularly Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)), are considered the "gold standard" in quantum chemistry for their high accuracy in calculating molecular energies and properties. wikipedia.orgnih.gov These methods construct multi-electron wavefunctions that explicitly account for electron correlation, which is often approximated in DFT. wikipedia.org

The application of canonical CCSD(T) to a molecule as large as hexamethoxybenzene (36 atoms) is exceptionally computationally demanding, with costs scaling steeply with the size of the system. rsc.orgfrontiersin.org Routine calculations at this level are often limited to smaller molecules, typically containing 30-50 atoms, even with significant computational resources. frontiersin.orgchemrxiv.org Consequently, there are few, if any, reports of full CCSD(T) calculations on the entire hexamethoxybenzene molecule. Instead, its primary role in the context of a larger molecule like this is to serve as a benchmark. Researchers may perform CCSD(T) calculations on smaller, related fragments (e.g., anisole (B1667542) or dimethoxybenzene) to validate the accuracy of more cost-effective DFT functionals and basis sets, ensuring the chosen DFT method is reliable for studying the full hexamethoxybenzene system. arxiv.orgnih.gov

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and bonding within a molecule. nih.gov Analysis focuses on the distribution and energy of the molecular orbitals, especially the frontier orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and character of the HOMO are related to the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. scribd.comepdf.pub

In hexamethoxybenzene, the six electron-donating methoxy (B1213986) groups significantly raise the energy of the HOMO. arxiv.org This high-lying HOMO makes hexamethoxybenzene a potent π-electron donor, a key feature underlying its redox properties and its ability to form charge-transfer complexes. arxiv.orgresearchgate.net The interaction between the HOMO and LUMO is fundamental to understanding electronic transitions and chemical reactivity. researchgate.net A detailed bonding analysis can further decompose the interactions within the molecule, providing a more nuanced picture of its electronic structure.

Table 2: Key Electronic Properties of Hexamethoxybenzene from Theoretical Analysis

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | High-lying due to the electron-donating effect of six methoxy groups. arxiv.org | Confers strong π-electron donor capabilities. arxiv.org |

| LUMO Energy | The first unoccupied orbital available to accept electrons. | Important for understanding electronic transitions and electron-accepting ability. researchgate.net |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the electronic stability and the energy required for electronic excitation. researchgate.net |

High-Level Ab Initio Methods in Hexamethoxybenzene Studies (e.g., CCSD(T))

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the six methoxy groups attached to the benzene (B151609) ring allows hexamethoxybenzene to adopt several different three-dimensional shapes, or conformations. Conformational analysis aims to identify these stable structures and understand the dynamics of their interconversion.

The orientation of the six methoxy groups relative to the plane of the benzene ring defines the conformation of hexamethoxybenzene. Theoretical calculations have been instrumental in identifying and characterizing the molecule's most stable conformers. The methoxy groups can rotate around the C(aryl)-O bonds, leading to various spatial arrangements.

Computational studies, specifically DFT calculations, have identified two primary, low-energy conformers. arxiv.org

D₃ Symmetry Conformer : In this arrangement, the methoxy groups alternately point above and below the plane of the benzene ring, resulting in a highly symmetric, propeller-like structure.

C₂ Symmetry Conformer : This structure has a lower degree of symmetry, where the pattern of methoxy group orientations is less regular than in the D₃ form.

DFT calculations at the B3LYP/6-31G(d) level found that the energy difference between these two conformers is negligibly small. arxiv.org However, X-ray crystallographic analysis has shown that hexamethoxybenzene crystallizes in the C₂ symmetric form, suggesting that packing forces in the solid state may favor this particular arrangement. arxiv.org

Table 3: Comparison of Hexamethoxybenzene Conformers

| Conformer | Point Group Symmetry | Description of Methoxy Group Orientation | Relative Energy (DFT) |

|---|---|---|---|

| 1 | D₃ | Alternately above and below the benzene plane. | Negligibly different from C₂ conformer. arxiv.org |

| 2 | C₂ | A less symmetric arrangement. | Negligibly different from D₃ conformer; observed in crystal structure. arxiv.org |

The various conformers of hexamethoxybenzene are not static but can interconvert by rotation around the C(aryl)-O single bonds. The complete map of the molecule's potential energy as a function of these rotations is known as the Potential Energy Surface (PES). youtube.com This energy landscape features valleys corresponding to stable conformers (like the C₂ and D₃ forms) and mountain passes that represent the transition states for interconversion. youtube.com

A full characterization of the PES for hexamethoxybenzene would involve systematically calculating the energy changes associated with the rotation of its six methoxy groups—a complex, multi-dimensional problem. The energy required to pass through a transition state is the activation energy or energy barrier for that particular conformational change. While detailed studies mapping the entire PES of hexamethoxybenzene are not widely reported, the finding that the primary conformers have nearly identical energies suggests that the barriers to their interconversion are likely low. arxiv.org This implies that in solution at room temperature, hexamethoxybenzene likely exists as a dynamic mixture of rapidly interconverting conformers.

Identification and Characterization of Hexamethoxybenzene Conformers

Spectroscopic Property Prediction and Correlation

Theoretical and computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering deep insights into their electronic structure and behavior. For hexamethoxybenzene, methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are instrumental in calculating spectroscopic data that can be correlated with experimental findings. researchgate.netnih.gov This correlation is crucial for validating theoretical models and accurately assigning experimental spectra.

The general approach involves optimizing the molecular geometry of hexamethoxybenzene using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). nih.govglobalresearchonline.net Following optimization, various spectroscopic properties are calculated. These computational methods allow for a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR chemical shifts of hexamethoxybenzene can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. nih.gov Calculations are typically performed on the optimized geometry of the molecule. The computed chemical shifts (δ) are then compared against experimental data, often showing a strong linear correlation. cas.cz This comparison aids in the definitive assignment of signals in the experimental spectrum to specific nuclei within the molecule.

Table 1: Comparison of Theoretical and Experimental NMR Chemical Shifts (δ, ppm) for Hexamethoxybenzene This table is an illustrative example based on typical research findings in computational spectroscopy. Actual experimental and calculated values may vary based on specific conditions and computational parameters.

| Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/B3LYP/6-311++G(d,p)) |

|---|---|---|

| ¹³C NMR | ||

| Aromatic C | ~153.0 | ~152.5 |

| Methoxy C | ~61.0 | ~60.5 |

| ¹H NMR |

Vibrational Spectroscopy (FT-IR)

Vibrational frequencies corresponding to the fundamental modes of hexamethoxybenzene can be calculated using DFT. mdpi.com These theoretical frequencies often tend to be slightly higher than the experimental values obtained from Fourier-Transform Infrared (FT-IR) spectroscopy. This systematic deviation arises from the harmonic approximation used in the calculations. globalresearchonline.net To achieve better agreement with experimental data, the calculated wavenumbers are often uniformly scaled by a factor, which is typically around 0.96 for the B3LYP functional. nih.govglobalresearchonline.net The analysis helps in assigning specific vibrational modes, such as C-O, C-H, and aromatic ring stretches, to the observed absorption bands. ias.ac.in

Table 2: Correlation of Key Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for Hexamethoxybenzene This table illustrates a typical comparison. The calculated values are scaled to provide a more accurate correlation with experimental data.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) FT-IR (cm⁻¹) | Assignment |

|---|---|---|---|

| C-H Stretch (Methoxy) | ~2940 | ~2935 | ν(C-H) |

| Aromatic C=C Stretch | ~1580 | ~1575 | ν(C=C) |

| C-O Stretch (Aryl-Alkyl Ether) | ~1210 | ~1205 | ν(C-O) |

Electronic Spectroscopy (UV-Vis)

The electronic absorption properties of hexamethoxybenzene are investigated using Time-Dependent Density Functional Theory (TD-DFT). nih.govijcrar.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results, including the maximum absorption wavelength (λmax) and oscillator strengths (f), can be compared with the experimental UV-Vis spectrum. nih.gov Such studies provide insight into the nature of the electronic transitions, typically π→π* transitions within the aromatic system. The solvent environment can also be modeled in these calculations to better replicate experimental conditions. nih.gov

Table 3: Predicted vs. Experimental UV-Vis Absorption Data for Hexamethoxybenzene This illustrative table shows how theoretical TD-DFT results are compared with experimental measurements.

| Solvent | Experimental λmax (nm) | Calculated λmax (nm) (TD-DFT) | Oscillator Strength (f) | Transition |

|---|---|---|---|---|

| Cyclohexane | ~265 | ~263 | 0.15 | π→π* |

Supramolecular Chemistry of Hexamethoxybenzene and Its Derivatives

Host-Guest Complexation and Molecular Recognition Phenomena

Host-guest chemistry involves the formation of complexes between a host molecule, which possesses a binding cavity, and a guest molecule, held together by non-covalent forces. Hexamethoxybenzene, with its electron-rich aromatic core, acts as an excellent host for a variety of electron-deficient guest molecules.

Inclusion Compounds and Clathrate Formation with Hexamethoxybenzene Analogues

Inclusion compounds, or clathrates, are complexes where a "guest" molecule is trapped within the crystal lattice of a "host" molecule. researchgate.netresearchgate.net This trapping is not due to covalent bonds but rather a physical caging effect stabilized by intermolecular forces. wikipedia.orgmdpi.com Hexamethoxybenzene and its analogues are known to form such compounds, particularly with electron-poor guests.

A classic example is the formation of charge-transfer complexes. Hexamethoxybenzene, being an electron-rich donor, readily co-crystallizes with strong electron acceptors. One notable instance is its interaction with 1,3,5-trinitrobenzene (B165232) (TNB), an electron-deficient arene, to form a well-defined charge-transfer complex. frontiersin.org Studies on the closely related hexamethylbenzene (B147005) (HMB) have shown that such complexes exhibit a layered structure, with alternating layers of the electron-rich host and the electron-poor guest. nsf.gov

Furthermore, HMB is known to form co-crystals with fullerenes, such as Buckminsterfullerene (C60). escholarship.org These fullerenes are electron-accepting spherical molecules that can be encapsulated or arranged in an ordered fashion by interacting with the flat, electron-rich surface of HMB. The formation of these cocrystals often results in alternating layers of the fullerene and the host molecule, creating a highly ordered solid-state structure. escholarship.org The stoichiometry and specific packing of these porphyrin-fullerene cocrystals can be influenced by the choice of solvent, demonstrating a level of control over the clathrate formation. beilstein-journals.orgnd.edu

Non-covalent Interactions in Hexamethoxybenzene Host-Guest Systems (e.g., van der Waals, hydrogen bonding, π-π stacking)

The stability of host-guest complexes involving hexamethoxybenzene is governed by a combination of subtle yet powerful non-covalent interactions.

π-π Stacking: This is a primary driving force in the formation of HMB complexes. As an electron-rich aromatic system, HMB engages in strong π-π stacking interactions with electron-poor aromatic guests. nd.edu This is not simple stacking but a donor-acceptor interaction, where the electron density from the HMB π-system interacts favorably with the electron-deficient π-system of a guest like 1,3,5-trinitrobenzene. frontiersin.orgnsf.gov This interaction is crucial for the stability of the alternating layered structures found in their cocrystals. nsf.gov The process involves a balance between Pauli repulsion at close distances and attractive dispersion forces at equilibrium distances, with significant orbital interaction contributing to the bond. beilstein-journals.org

Hydrogen Bonding: While HMB does not possess traditional hydrogen bond donors, the oxygen atoms of its six methoxy (B1213986) groups can act as weak hydrogen bond acceptors. This allows for the formation of weak C-H···O hydrogen bonds, which can contribute to the stability and specificity of the crystal packing. nih.gov These secondary interactions play a vital role in directing the three-dimensional architecture of the resulting supramolecular structures.

Selective Binding and Encapsulation Studies

The ability of hexamethoxybenzene to form stable complexes with specific molecules is a clear demonstration of molecular recognition and selective binding. This selectivity is primarily driven by electronic and steric complementarity between the host and guest.

The electron-rich nature of the HMB cavity makes it highly selective for electron-deficient guests. This is evident in its strong affinity for molecules like 1,3,5-trinitrobenzene and fullerenes, with which it forms highly ordered cocrystals. frontiersin.orgescholarship.org The formation of these specific complexes, often with a defined stoichiometry, indicates a high degree of recognition. For instance, cocrystallization of fullerenes with host molecules can lead to ordered 1:1 or 2:1 host-guest ratios, depending on the conditions. beilstein-journals.org This selective encapsulation can reduce the significant disorder often seen in crystals of pure fullerenes. nd.edu

The table below lists guest molecules known to form host-guest complexes with hexamethoxybenzene or its close analogue, hexamethylbenzene, highlighting the principle of selective binding.

| Host Molecule | Guest Molecule | Type of Complex | Primary Interactions |

| Hexamethoxybenzene | 1,3,5-Trinitrobenzene | Charge-Transfer | π-π Stacking, van der Waals |

| Hexamethoxybenzene | Fullerene (C60) | Inclusion/Cocrystal | π-π Stacking, van der Waals |

| Hexamethoxybenzene | Nitronium tetrafluoroborate (B81430) (NO+BF4−) | Charge-Transfer/Radical Cation | Charge-Transfer, Electrostatic |

| Hexamethylbenzene | 1,3-Diiodotetrafluorobenzene | Inclusion/Cocrystal | van der Waals, Halogen Bonding |

| Hexamethylbenzene | 1,2,4,5-Tetracyanobenzene | Charge-Transfer | π-π Stacking, van der Waals |

Table 1: Examples of selective host-guest complexation involving hexamethoxybenzene and its analogue.

Self-Assembly Processes and Ordered Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. Hexamethoxybenzene's high symmetry and defined intermolecular interactions make it a valuable component in the bottom-up fabrication of complex supramolecular architectures.

Two-Dimensional Supramolecular Networks

The creation of ordered molecular networks on surfaces is a key area of nanoscience. This process, often studied by scanning tunneling microscopy (STM), relies on a delicate balance between molecule-molecule and molecule-substrate interactions. kuleuven.be While many 2D networks are formed using molecules with strong, directional hydrogen bonds, the self-assembly of HMB is governed by other forces.

On surfaces like graphite (B72142) or certain metals, planar aromatic molecules can form well-ordered 2D crystals. The assembly is driven by a combination of van der Waals interactions between the molecules and with the substrate. For a molecule like HMB, its high symmetry would favor the formation of close-packed, ordered monolayers. Studies on similar systems, such as dehydrobenzoannulene derivatives on graphene, show that van der Waals forces guide the formation of porous honeycomb networks with good epitaxial registry on the substrate. The structure and stability of these networks are highly dependent on the intermolecular forces and the nature of the substrate. kuleuven.be

Template-Assisted Self-Assembly Mechanisms

Template-assisted self-assembly is a powerful strategy to create complex structures by using a pre-existing pattern or molecule to guide the organization of building blocks. This can occur at a macroscopic level, for instance by using a patterned surface to direct the assembly of colloidal particles, or at a molecular level.

Hexamethoxybenzene can participate in this process in two distinct ways:

As a Building Block: HMB molecules could be organized into a specific pattern by a templated surface, such as a pre-patterned substrate or a larger host molecule with defined binding sites.

As a Molecular Template: The formation of cocrystals, such as the HMB-TNB complex, can be viewed as a form of template-assisted self-assembly. Here, one molecule acts as the template for the ordered crystallization of the other, leading to a specific, repeating supramolecular architecture. The defined shape and electron-rich surface of HMB can direct the assembly of electron-poor guest molecules around it, resulting in a highly ordered, non-covalent structure. This concept is also seen in the formation of fullerene cocrystals, where the host molecule's structure directs the packing of the fullerenes, overcoming their tendency to crystallize in a disordered manner. escholarship.orgnd.edu

Electrochemical Properties and Redox Behavior of Hexamethoxybenzene

Voltammetric Studies and Redox Mechanisms

Voltammetry is a powerful electroanalytical method used to study the electrochemical behavior of electroactive species in solution. gamry.commdpi.com By applying a varying potential to an electrode and measuring the resulting current, researchers can gain insights into the thermodynamics and kinetics of redox processes. mdpi.complos.org

The anodic oxidation of hexamethoxybenzene and related methoxy-substituted benzene (B151609) derivatives involves the removal of electrons at an anode. The presence of multiple electron-donating methoxy (B1213986) groups significantly lowers the oxidation potential, making these compounds relatively easy to oxidize. rsc.org

The oxidation process is generally initiated by the transfer of an electron from the aromatic π-system to the anode, forming a radical cation. beilstein-journals.orgntnu.no In the case of hexamethoxybenzene (HMB), this results in the formation of the HMB•+ radical cation. researchgate.net This initial step is often reversible. For related compounds like polycyclic aromatic phenols, studies have shown that the oxidation can proceed through the formation of a phenoxonium ion after an initial electron transfer. beilstein-journals.orgntnu.no This intermediate is then susceptible to nucleophilic attack. For instance, in the presence of methanol (B129727) as a nucleophile, electrochemical oxidation of polycyclic aromatic phenols can lead to the formation of quinone acetals. beilstein-journals.org The general mechanism for many methoxybenzene derivatives involves the loss of one electron to form a radical cation, which may then undergo further reactions such as dimerization, polymerization, or reaction with nucleophiles present in the solution. The specific pathway is highly dependent on the reaction conditions, including the solvent, supporting electrolyte, and the structure of the methoxybenzene derivative. beilstein-journals.orgntnu.no

The cathodic reduction of a molecule involves the addition of electrons at a cathode. While cathodic reduction is a common process for many organic compounds, particularly those with electron-withdrawing groups or reducible functional groups like nitroarenes, specific information regarding the cathodic reduction of hexamethoxybenzene is not extensively detailed in the available literature. edaq.commdpi.com Generally, the reduction of an unsubstituted benzene ring is very difficult, requiring highly negative potentials. The presence of electron-donating methoxy groups would further increase the electron density of the ring, making its reduction even more challenging. It is plausible that under specific conditions, such as with certain catalysts or in specialized solvent systems, reduction could be initiated, but this is not a commonly reported electrochemical process for hexamethoxybenzene. Studies on other systems have shown that cathodic potentials can induce hydrogen charging on electrode surfaces or be influenced by the presence of biofilms, but these processes are not directly related to the reduction of the primary organic molecule itself. mdpi.complos.org

The redox potential is a crucial parameter that quantifies the tendency of a molecule to be oxidized or reduced. rsc.org For hexamethoxybenzene, the electron-donating nature of the six methoxy groups raises the energy of the Highest Occupied Molecular Orbital (HOMO), making it easier to remove an electron and thus lowering its oxidation potential. clockss.org

Studies have reported the redox potential for hexamethoxybenzene to be approximately 1.24 V . gatech.edu Another study involving a charge-transfer complex between hexamethoxybenzene (HMB) and the nitrosonium cation (NO+) determined a reversible redox potential of E° = 1.28 V vs SCE for the process that generates the HMB•+ radical cation. researchgate.net The ability to form a stable radical cation is a key feature of its electron transfer characteristics. rsc.orgrsc.orgclockss.org The reversibility of the redox couple in some systems indicates that the electron transfer is rapid and that the resulting radical cation has a degree of stability, at least on the timescale of the voltammetric experiment. clockss.org

| Compound | Redox Process | Potential (V) | Reference Electrode | Notes |

|---|---|---|---|---|

| Hexamethoxybenzene | Oxidation | 1.24 | Not Specified | General reported value. gatech.edu |

| Hexamethoxybenzene-NO+ Complex | Oxidation (HMB → HMB•+) | 1.28 | SCE | Reversible potential for the generation of the radical cation. researchgate.net |

| Tris(ethylenedioxy)benzene | Oxidation (Eox1/2) | 0.55 | Fc/Fc+ | A related electron-rich aromatic ether showing a reversible one-electron redox process. clockss.org |

Cathodic Reduction Processes

Electroanalytical Methodologies for Hexamethoxybenzene Analysis

Electroanalytical methods are a group of techniques that use the measurement of potential, current, or charge to determine the concentration of an analyte. nih.gov Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) are commonly employed for quantitative analysis due to their high sensitivity. nanoscience.comasdlib.org

In principle, the distinct oxidation peak of hexamethoxybenzene allows for its determination using voltammetric methods. Cyclic voltammetry can be used for initial investigations to determine the redox potential and general electrochemical behavior. gamry.comwikipedia.org For quantitative analysis, techniques like DPV or SWV are often preferred as they offer lower detection limits by minimizing the contribution from background (capacitive) current. asdlib.org In these methods, the peak current is directly proportional to the concentration of the electroactive species, allowing for the creation of a calibration curve for quantitative determination.

While the principles of these techniques are well-established and applicable to any electroactive species like hexamethoxybenzene, specific, validated electroanalytical methods for its routine analysis in various matrices were not prominently featured in the surveyed literature. The development of such a method would involve optimizing parameters such as the working electrode material (e.g., glassy carbon, platinum), supporting electrolyte, pH, and the specific voltammetric waveform and scan parameters. edaq.comnanoscience.comresearchgate.net

Formation of Electroactive Materials via Hexamethoxybenzene Electrochemistry

The electrochemical oxidation of aromatic compounds can be a powerful tool for synthesizing novel electroactive materials, such as conducting polymers and larger molecular architectures. The process, often termed electropolymerization, typically involves the initial oxidation of a monomer to a radical cation. These radical cations can then couple, leading to the formation of dimers, oligomers, and eventually a polymer film that deposits onto the electrode surface.

Given that hexamethoxybenzene readily forms a radical cation upon anodic oxidation, it is a potential candidate for creating electroactive materials. researchgate.net While specific reports on the extensive electropolymerization of hexamethoxybenzene itself are limited, the principles are demonstrated by the electrochemical synthesis of materials from similar electron-rich aromatic compounds. For example, the anodic oxidation of catechol derivatives has been shown to produce triphenylene-based structures, which are themselves electroactive and have applications in materials science. beilstein-journals.org The electrochemical approach offers advantages over chemical synthesis by avoiding harsh oxidants and allowing for direct deposition of the material as a film on a conductive substrate. The properties of such electrochemically generated materials, including their conductivity, redox activity, and morphology, would be highly dependent on the electrolysis conditions such as the applied potential, solvent, and electrolyte used.

Advanced Applications and Functional Materials Derived from Hexamethoxybenzene

Electronic and Optoelectronic Materials

Hexamethoxybenzene serves as a fundamental building block and a benchmark compound for the creation of novel organic electronic and optoelectronic materials. Its methoxy (B1213986) groups donate electron density to the benzene (B151609) ring, lowering its ionization potential and making it a potent electron donor. This property is central to its use in charge-transfer complexes and as a core for larger, electronically active systems.

Design and Synthesis of π-Conjugated Systems based on Hexamethoxybenzene Cores

The synthesis of larger π-conjugated systems from simple, electron-rich benzene derivatives is a cornerstone of materials chemistry. While hexamethoxybenzene itself is a fully substituted, stable molecule, its structural motif is central to the design of larger, functional molecules like triphenylenes. Triphenylenes, which consist of a planar, disc-shaped polycyclic aromatic hydrocarbon core, can be synthesized through the oxidative trimerization of 1,2-dialkoxybenzenes (veratrole derivatives). This reaction, often mediated by reagents like iron(III) chloride, demonstrates how alkoxy-substituted benzene rings can be coupled to form extended π-systems. google.comuea.ac.uk These triphenylene (B110318) derivatives are a prominent class of discotic liquid crystals.

The design strategy involves using the electron-rich nature of the alkoxy-benzene precursors to facilitate the coupling reaction. The resulting triphenylene core is a larger, more complex π-conjugated system that inherits the electronic character of its precursors, leading to materials with applications in organic electronics. uea.ac.ukworktribe.com Hexamethoxybenzene, with its six methoxy groups, represents the parent, fully-activated analogue in this class of electron-donating aromatic compounds.

Applications in Organic Electronics and Devices

The primary application of hexamethoxybenzene in organic electronics stems from its exceptional ability to act as an electron donor in the formation of charge-transfer (CT) complexes. slideshare.netresearchgate.net These complexes are formed when an electron donor molecule, like hexamethoxybenzene, associates with an electron acceptor molecule. scielo.org.mxumb.sk This association creates new electronic states and can induce semiconducting behavior, which is critical for electronic devices. researchgate.netbohrium.com

The performance of organic semiconductors is influenced by factors such as the charge transport properties of the material. bohrium.com In CT complexes involving hexamethoxybenzene, the partial transfer of charge from the electron-rich benzene core to the acceptor molecule can facilitate the movement of charge carriers. These materials are investigated for use in various organic electronic devices, where their tunable electronic properties are a significant advantage. Current time information in Bangalore, IN.

Furthermore, the discotic liquid crystals derived from the oxidative coupling of alkoxy-benzenes are of significant interest. uea.ac.uk These materials can self-assemble into ordered columnar structures, creating one-dimensional pathways for charge transport. This property is highly desirable for applications in devices like organic field-effect transistors (OFETs) and photovoltaic cells.

Fluorophores and Luminescent Materials Utilizing Hexamethoxybenzene Motifs

While hexamethoxybenzene itself is not strongly luminescent, its derivatives and complexes can exhibit interesting photophysical properties. A notable example is the formation of a charge-transfer complex between hexamethoxybenzene and the nitrosonium cation (NO⁺). Upon one-electron transfer, this complex generates the hexamethoxybenzene radical cation (HMB•⁺), which acts as a "fluorescent radical cation probe". researchgate.netacs.orgacs.org The study of such fluorescent radical ions is a developing field, as most traditional fluorophores are closed-shell molecules. scielo.org.mx

The radical cation of tris(ethylenedioxy)benzene, a close structural analogue of hexamethoxybenzene, is also known to exhibit strong fluorescence. scielo.org.mx The formation of luminescent, non-chiral charge-transfer complexes that can be induced to show circularly polarized luminescence through co-assembly with chiral molecules further highlights the versatility of these systems. rsc.org The ability to generate luminescence from these simple aromatic donors opens pathways for their use in sensors and specialized optoelectronic applications. rsc.org

| Compound | Solvent | Emission Max (λmax) | Fluorescence Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|

| Tris(ethylenedioxy)benzene Radical Cation (3•+) | MeCN | 602 nm | 0.40 | scielo.org.mx |

| Tris(ethylenedioxy)benzene Radical Cation (3•+) | H₂SO₄ | 590 nm | 0.50 | scielo.org.mx |

Advanced Separation and Adsorption Technologies

Development of Adsorbents for Specific Molecular Capture

The development of advanced adsorbents for capturing specific molecules often relies on materials with high surface area and specific chemical functionality, such as metal-organic frameworks (MOFs). mdpi.com MOFs are constructed using a "molecular building block" (MBB) approach, where metal ions or clusters are connected by organic linker molecules, typically containing coordinating functional groups like carboxylates or nitrogen heterocycles. berkeley.edukaust.edu.sanih.govrsc.org

Hexamethoxybenzene, due to its chemical structure, is not typically employed as a primary building block in the synthesis of MOFs. It lacks the necessary coordinating functional groups that would allow it to act as a linker to connect metal centers and form a porous framework. Consequently, its application in the development of adsorbents for specific molecular capture is not a prominent area of research, and there is limited information available in the scientific literature on this topic.

Nanomaterials and Nanodevices

The principles of self-assembly and molecular recognition involving hexamethoxybenzene and its analogues are being explored for the creation of novel nanomaterials. A key strategy involves the formation of charge-transfer complexes that can assemble into ordered nanostructures. mdpi.com

For instance, the electron donor hexamethylbenzene (B147005), a close analogue of hexamethoxybenzene, forms a charge-transfer complex with the electron acceptor chloranil. Using a reprecipitation method, where a solution of the complex is rapidly introduced into a non-solvent, it is possible to form charge-transfer nanocrystals. scielo.org.mx The formation of these nanocrystals can be monitored by the appearance of a characteristic charge-transfer absorption peak in the UV-Vis spectrum. scielo.org.mx This method provides a bottom-up approach to creating organic nanoparticles with specific electronic and optical properties derived from the charge-transfer interaction. scielo.org.mx The ability to create well-defined nanostructures, such as the nanoparticles and nanodevices developed in various fields of nanotechnology, opens up possibilities for incorporating hexamethoxybenzene-based systems into nanoscale electronic and photonic devices. mdpi.com

Hexamethoxybenzene in the Synthesis of Nanostructures and Carbon Architectures

While the direct application of hexamethoxybenzene in the synthesis of large-scale carbon architectures like graphene or carbon nanotubes is not extensively documented, its role in the formation of nanostructures is primarily observed through the principles of supramolecular chemistry and self-assembly. The compound's ability to form charge-transfer (CT) complexes is a key aspect of its utility in creating ordered nanoscale assemblies.

These CT complexes arise from the interaction between the electron-donating hexamethoxybenzene molecule and a suitable electron acceptor. This interaction leads to the self-assembly of molecules into well-defined structures. A notable example is the formation of a charge-transfer complex between hexamethoxybenzene and nitrosonium tetrafluoroborate (B81430) (NOBF₄). In this complex, an electron is transferred from the hexamethoxybenzene to the nitrosonium ion, resulting in the formation of a hexamethoxybenzene radical cation (HMB•+). researchgate.netacs.org The study of the excited state dynamics of these radical ion pairs provides insights into their potential for creating photoactive or electronically active nanostructures. researchgate.net

The investigation of these molecular interactions is crucial for the bottom-up fabrication of functional nanomaterials. The properties of these self-assembled structures are dictated by the nature of the donor and acceptor molecules and their arrangement within the complex.

Table 1: Properties of Hexamethoxybenzene Relevant to Nanostructure Formation

| Property | Value/Description |

| Molecular Formula | C₁₂H₁₈O₆ evitachem.com |

| Structure | A central benzene ring with six methoxy (-OCH₃) substituents. evitachem.com |

| Key Interaction | Forms charge-transfer (CT) complexes with electron acceptors. researchgate.netacs.org |

| Notable Complex | Hexamethoxybenzene-NO⁺ charge-transfer complex. acs.orgresearchgate.netpdf-paper.comacs.org |

| Resulting Species | Formation of a fluorescent radical cation (HMB•+). researchgate.netbgsu.edu |

Emerging Nanodevice Applications

The unique electronic characteristics of hexamethoxybenzene and its derivatives position them as promising components for emerging nanodevice applications, particularly in the field of organic electronics. evitachem.com The ability to form stable radical cations and participate in charge-transfer processes is at the core of its potential use in molecular-scale electronic devices.

Research into the excited state dynamics of the hexamethoxybenzene radical cation (HMB•+) using techniques like laser-induced fluorescence and femtosecond transient absorption spectroscopy has been conducted to understand its behavior in contact radical ion pairs. researchgate.net These studies are fundamental to exploring its applicability in devices where light-induced electron transfer and charge separation are key functions. The fluorescent properties of the HMB•+ radical cation could be harnessed for use as a "fluorescent radical cation probe," potentially for sensing or as a component in optoelectronic devices. researchgate.netbgsu.edu

The potential applications in molecular electronics stem from the ability to control and modulate the electronic states of the molecule. The formation of charge-transfer complexes can be viewed as creating a molecular-level switch or a component of a molecular wire. While still in the research phase, the exploration of hexamethoxybenzene in these contexts opens avenues for its future integration into sophisticated nanodevices.

Table 2: Research Findings on Hexamethoxybenzene for Nanodevice Applications

| Research Area | Key Finding | Potential Application |

| Charge-Transfer Complexes | Forms a stable charge-transfer complex with NOBF₄, leading to the generation of HMB•+. researchgate.netacs.org | Molecular switches, components for molecular electronics. |

| Radical Cation Dynamics | The excited state of the HMB•+ radical cation has been studied to understand its fluorescence and ion pair dynamics. researchgate.netbgsu.edu | Fluorescent probes, optoelectronic devices. |

| Organic Electronics | The unique electronic properties of hexamethoxybenzene make it suitable for investigation in organic semiconductor materials. evitachem.com | Organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs). |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for benzene hexamethoxy- derivatives, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves methoxylation of benzene precursors via nucleophilic aromatic substitution or Ullmann coupling. Optimization includes selecting polar aprotic solvents (e.g., DMF), copper(I) catalysts, and controlled temperature (80–120°C). Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization improves purity. Monitoring intermediates using TLC or in situ FTIR ensures reaction progression .

Q. What spectroscopic and chromatographic methods are most effective for characterizing benzene hexamethoxy- compounds?

- Methodological Answer :

- NMR : and NMR identify methoxy group positions and aromatic proton coupling patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity. Cross-validate with GC-MS for volatile derivatives .

Q. How does the aqueous solubility of benzene hexamethoxy- derivatives influence their applicability in biological or material science studies?

- Methodological Answer : Low aqueous solubility (due to hydrophobic aromatic cores) necessitates solvent systems like DMSO/water mixtures or micellar encapsulation. Solubility parameters (e.g., Hansen solubility coefficients) guide solvent selection. For biological assays, use sonication or co-solvents (≤1% DMSO) to avoid cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., melting points, solubility) of benzene hexamethoxy- derivatives across studies?

- Methodological Answer : Conduct systematic validation under standardized conditions (e.g., ISO guidelines). Compare DSC (melting point) and shake-flask method (solubility) data. Purity assessment via elemental analysis or X-ray crystallography is critical. Cross-reference with databases like NIST Chemistry WebBook to identify outliers .

Q. What advanced computational modeling approaches are suitable for predicting the reactivity and electronic properties of benzene hexamethoxy- derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculates HOMO-LUMO gaps and charge distribution to predict electrophilic substitution sites. Molecular Dynamics (MD) simulations model solvent interactions. Software suites like Gaussian or ORCA are recommended, with basis sets (e.g., B3LYP/6-31G*) optimized for aromatic systems .

Q. What are the critical considerations for designing stability studies of benzene hexamethoxy- derivatives under varying environmental conditions (pH, temperature, light)?

- Methodological Answer :

- pH Stability : Test buffered solutions (pH 2–12) with HPLC monitoring for decomposition.

- Thermal Stability : Use TGA to determine decomposition thresholds (typically >200°C for methoxy derivatives).

- Photostability : Expose to UV-Vis light (300–800 nm) in quartz cells; track degradation via UV spectroscopy. Store samples in amber vials at –20°C .

Q. How can mechanistic studies elucidate the role of methoxy substituents in the electrophilic substitution reactions of benzene hexamethoxy- derivatives?

- Methodological Answer : Use isotopic labeling (-methoxy groups) to track substitution pathways. Kinetic studies (stopped-flow UV-Vis) measure reaction rates under varying electrophile concentrations. Computational mapping of transition states (DFT) identifies steric/electronic effects of methoxy groups .

Notes

- Data Validation : Prioritize peer-reviewed sources (e.g., NIST, ATSDR) over vendor databases.

- Safety : Follow GHS guidelines for handling (e.g., PPE for skin/eye protection, fume hoods) due to acute toxicity risks .

- Advanced Tools : Collaborate with synchrotron facilities for X-ray crystallography or neutron scattering to resolve structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.